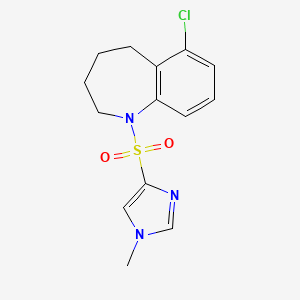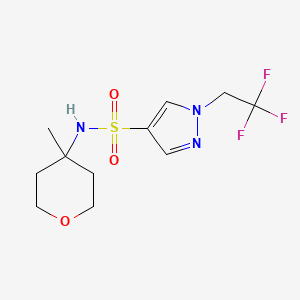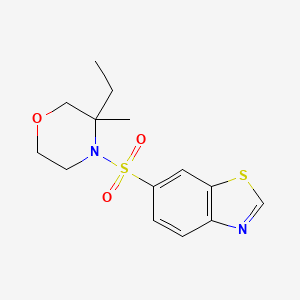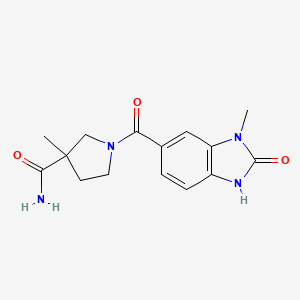![molecular formula C17H22N4O B7359651 N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide, also known as CPI, is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. CPI has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the body. The activation of these receptors leads to the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit neuroprotective effects in preclinical models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, one of the limitations of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of other diseases such as autoimmune disorders, metabolic disorders, and infectious diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in vivo to better understand its efficacy and safety profile.
Méthodes De Synthèse
The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 1-cyclopropylpiperidine in the presence of a coupling agent and a base. The resulting compound is then purified by column chromatography to obtain N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in high purity.
Applications De Recherche Scientifique
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies.
Propriétés
IUPAC Name |
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(16-14-6-1-2-7-15(14)19-20-16)18-11-13-5-3-4-10-21(13)12-8-9-12/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFRVVTEWSBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=NNC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)
![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)

![4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol](/img/structure/B7359602.png)
![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)
![1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7359614.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)



![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)